molecular formula C12H10F2O2 B11880750 1-(Difluoromethoxy)naphthalene-6-methanol

1-(Difluoromethoxy)naphthalene-6-methanol

Cat. No.: B11880750
M. Wt: 224.20 g/mol
InChI Key: GAAUBBAOEWAMOT-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)naphthalene-6-methanol is a chemical compound with the molecular formula C12H10F2O2 and a molecular weight of 224.2 g/mol It is characterized by the presence of a difluoromethoxy group attached to a naphthalene ring, with a methanol group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of naphthalene with difluoromethyl ether in the presence of a catalyst under controlled temperature and pressure conditions

Industrial Production Methods

Industrial production of 1-(Difluoromethoxy)naphthalene-6-methanol may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yield and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethoxy)naphthalene-6-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-6-carboxaldehyde, while reduction could produce 1-(difluoromethoxy)naphthalene .

Scientific Research Applications

1-(Difluoromethoxy)naphthalene-6-methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Difluoromethoxy)naphthalene-6-methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The difluoromethoxy group can influence the compound’s binding affinity and specificity, while the methanol group may affect its solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

    1-(Methoxy)naphthalene-6-methanol: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    1-(Trifluoromethoxy)naphthalene-6-methanol: Contains a trifluoromethoxy group, which may alter its chemical properties and reactivity.

    1-(Difluoromethoxy)naphthalene-2-methanol: The methanol group is positioned differently on the naphthalene ring.

Uniqueness

1-(Difluoromethoxy)naphthalene-6-methanol is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H10F2O2

Molecular Weight

224.20 g/mol

IUPAC Name

[5-(difluoromethoxy)naphthalen-2-yl]methanol

InChI

InChI=1S/C12H10F2O2/c13-12(14)16-11-3-1-2-9-6-8(7-15)4-5-10(9)11/h1-6,12,15H,7H2

InChI Key

GAAUBBAOEWAMOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)CO)C(=C1)OC(F)F

Origin of Product

United States

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